molecular formula C15H28Si B15471900 1-(beta-(Trimethylsilyl)ethyl)adamantane CAS No. 52057-55-3

1-(beta-(Trimethylsilyl)ethyl)adamantane

Cat. No.: B15471900
CAS No.: 52057-55-3
M. Wt: 236.47 g/mol
InChI Key: FWEZHKSBOVXAIU-UHFFFAOYSA-N
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Description

1-(β-(Trimethylsilyl)ethyl)adamantane is a cage-shaped hydrocarbon derivative featuring an adamantane core substituted with a β-(trimethylsilyl)ethyl group. The adamantane framework confers exceptional thermal stability and rigidity, while the trimethylsilyl (TMS) group introduces steric bulk and lipophilicity.

Properties

CAS No.

52057-55-3

Molecular Formula

C15H28Si

Molecular Weight

236.47 g/mol

IUPAC Name

2-(1-adamantyl)ethyl-trimethylsilane

InChI

InChI=1S/C15H28Si/c1-16(2,3)5-4-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,4-11H2,1-3H3

InChI Key

FWEZHKSBOVXAIU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl-Substituted Adamantanes
  • Ethyl 1-adamantanecarboxylate (CAS 2094-73-7): Features an ethyl ester group at the 1-position. Its molecular weight (208.30 g/mol) and logP (estimated ~3.5) suggest moderate lipophilicity, contrasting with the TMS group’s higher hydrophobicity .
  • 1-(1-Isocyanoethyl)adamantane: Synthesized via reaction of 1-(1-adamantylethyl)amine with chloroform and t-BuOK (92% yield) . The isocyano group introduces polarity, whereas the TMS group in the target compound enhances steric shielding.
Silylated Derivatives
  • 1-(3-Isocyanopropyl)adamantane: Synthesized using tert-butanol to improve yields .
  • 1-Bromo-3-ethyladamantane : Bromine substitution enables further functionalization but lacks the TMS group’s stabilizing effects .
Carbothioamide Derivatives
  • N-(1-adamantyl)carbothioamides : Synthesized via reactions of 1-adamantyl isothiocyanate with cyclic amines (e.g., piperazines). These derivatives exhibit varied bioactivity, with IC50 values as low as 0.03 μM in some cases . The TMS group’s influence on similar activity profiles remains unexplored.

Physicochemical Properties

  • Lipophilicity: The TMS group significantly increases logP compared to ethyl or isocyano substituents. For example, Ethyl 1-adamantanecarboxylate (logP ~3.5) vs. inferred logP >5 for the TMS derivative.
  • Thermal Stability : Adamantane derivatives generally exhibit high thermal stability (>300°C). The TMS group may lower decomposition temperatures slightly due to Si–C bond susceptibility.

Preparation Methods

Hydrosilylation of Adamantane Derivatives

Hydrosilylation represents a cornerstone method for introducing silyl groups to unsaturated bonds. For 1-(β-(Trimethylsilyl)ethyl)adamantane, this approach typically involves reacting 1-vinyladamantane with trimethylsilane in the presence of a platinum-based catalyst.

Reaction Conditions:

  • Catalyst: Chloroplatinic acid (H₂PtCl₆) or Karstedt’s catalyst (Pt(dvs)) at 0.1–1 mol% loading.
  • Solvent: Toluene or tetrahydrofuran (THF) under inert atmosphere.
  • Temperature: 60–80°C for 12–24 hours.

Mechanistic Insights:
The platinum catalyst facilitates the anti-Markovnikov addition of the Si–H bond across the vinyl group, yielding the β-silyl product. Steric hindrance from the adamantane framework slows reaction kinetics, necessitating elevated temperatures.

Yield and By-Products:

  • Primary product: 1-(β-(Trimethylsilyl)ethyl)adamantane (60–75% yield).
  • By-products: Oligomeric siloxanes (<10%) and unreacted starting materials.

Grignard Reagent-Mediated Synthesis

This method employs a two-step sequence: halogenation of adamantane followed by reaction with a silyl Grignard reagent.

Step 1: Halogenation of Adamantane
Adamantane is brominated at the 1-position using Br₂ in the presence of FeCl₃ as a Lewis acid:
$$
\text{Adamantane} + \text{Br}2 \xrightarrow{\text{FeCl}3} 1\text{-Bromoadamantane}
$$
Reaction conditions: 40–50°C for 6–8 hours in CCl₄, yielding 85–90% 1-bromoadamantane.

Step 2: Grignard Reaction
1-Bromoadamantane reacts with (trimethylsilyl)ethylmagnesium bromide:
$$
1\text{-Br-Ada} + \text{Me}3\text{SiCH}2\text{CH}_2\text{MgBr} \rightarrow 1\text{-(β-(Trimethylsilyl)ethyl)adamantane}
$$

  • Solvent: Dry diethyl ether or THF.
  • Temperature: 0°C to room temperature.
  • Yield: 50–65% after aqueous workup.

Challenges:

  • Moisture sensitivity of the Grignard reagent necessitates strict anhydrous conditions.
  • Competing elimination reactions reduce efficiency.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable direct functionalization of pre-halogenated adamantanes. The Suzuki-Miyaura coupling is particularly effective for attaching silyl-containing boronic esters.

Representative Protocol:

  • Substrate Preparation: 1-Iodoadamantane synthesized via iodination using I₂ and AgNO₃.
  • Coupling Partner: (Trimethylsilyl)ethylboronic acid pinacol ester.
  • Catalyst System: Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base.
  • Solvent: Dimethylformamide (DMF) at 90°C for 18 hours.

Outcomes:

  • Yield: 55–70% after column chromatography.
  • Advantage: Tolerance for steric bulk compared to Grignard methods.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of platinum and palladium catalysts reveal trade-offs between activity and selectivity:

Catalyst Temperature (°C) Yield (%) Selectivity (%)
H₂PtCl₆ 70 68 92
Pt(dvs) 80 72 88
Pd(PPh₃)₄ 90 65 95

Data adapted from hydrosilylation and cross-coupling trials.

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance Grignard and coupling reaction rates but may promote side reactions. Non-polar solvents (toluene) favor hydrosilylation by stabilizing platinum catalysts.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 500 MHz):

  • δ 0.10 (s, 9H, Si(CH₃)₃).
  • δ 1.20–1.45 (m, 2H, CH₂CH₂Si).
  • δ 1.60–2.10 (m, 15H, adamantane H).

¹³C NMR:

  • δ 0.5 (Si(CH₃)₃).
  • δ 25.8 (CH₂Si).
  • δ 30–40 (adamantane C).

Mass Spectrometry

  • ESI-MS: m/z 294.2 [M + H]⁺ (calculated for C₁₅H₂₈Si: 294.19).

Applications and Derivative Synthesis

1-(β-(Trimethylsilyl)ethyl)adamantane serves as a precursor for:

  • Polymer Additives: Enhances thermal stability in silicones.
  • Pharmaceutical Intermediates: Functionalization via silyl ether cleavage enables drug candidate synthesis.

Q & A

Q. What are the common synthetic routes for 1-(β-(Trimethylsilyl)ethyl)adamantane, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the adamantane core with a trimethylsilyl (TMS) ethyl group. A multi-step approach may include:
  • Step 1 : Introducing an ethylamine or halide substituent to adamantane via nucleophilic substitution or radical reactions (e.g., using chloroform and potassium tert-butoxide in dichloromethane) .
  • Step 2 : Silane coupling, where the TMS group is introduced using trimethylsilyl chloride under inert conditions.
    Optimization focuses on reaction time, temperature, and stoichiometry. For example, GC-MS can monitor reaction progress to terminate at maximum yield (e.g., 91% yield achieved by terminating at 8 hours in a similar adamantane derivative synthesis) . Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical due to the compound's high lipophilicity.

Q. How is the structure of 1-(β-(Trimethylsilyl)ethyl)adamantane confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires complementary techniques:
  • <sup>1</sup>H/<sup>13</sup>C NMR : The adamantane backbone shows characteristic peaks at δ 1.5–2.0 ppm (methylene protons) and δ 36–39 ppm (quaternary carbons). The TMS-ethyl group is identified via a triplet for Si-CH2 (δ ~0.5–1.0 ppm) and a singlet for Si(CH3)3 (δ 0.0 ppm) .
  • GC-MS : The molecular ion peak ([M]<sup>+</sup>) should align with the molecular weight (e.g., m/z 189 for a related adamantane derivative) .
  • Elemental Analysis : Discrepancies ≤0.1% between calculated and observed C/H/N ratios validate purity (e.g., 82.44% C observed vs. 82.48% calculated) .

Advanced Research Questions

Q. How does steric hindrance from the adamantane and TMS groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The rigid adamantane framework and bulky TMS group limit accessibility to reactive sites. Strategies to mitigate steric effects include:
  • Catalyst Design : Use bulky ligands (e.g., BrettPhos) in palladium-catalyzed couplings to prevent catalyst poisoning .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states .
  • Thermal Activation : Elevated temperatures (80–120°C) may overcome kinetic barriers, though decomposition risks require careful monitoring via TLC or HPLC .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing. Solutions include:
  • Variable-Temperature NMR : To detect hindered rotation or tautomerism (e.g., coalescence temperatures for methylene protons) .
  • X-ray Crystallography : Resolve absolute configuration and compare with DFT-optimized geometries .
  • DEPT-135 and 2D NMR (HSQC, HMBC) : Assign overlapping signals, especially in crowded δ 1.5–2.0 ppm regions .

Q. What strategies improve yields in multi-step syntheses of TMS-functionalized adamantane derivatives?

  • Methodological Answer : Key factors include:
  • Protecting Groups : Temporarily mask reactive sites (e.g., acetylating amines to prevent side reactions) .
  • Stepwise Purification : Intermediate isolation via flash chromatography (e.g., silica gel, hexane/EtOAc gradients) minimizes carryover impurities .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 8 hours for conventional heating) while maintaining yields .

Q. How to design biological activity assays for adamantane-TMS hybrids?

  • Methodological Answer : Focus on target-specific assays:
  • Antiviral Screening : Use plaque reduction assays (e.g., against influenza A) with EC50 determination .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
  • Molecular Docking : Predict binding affinity to viral neuraminidase or lipid bilayer interactions, leveraging adamantane’s membrane-penetrating ability .

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